8-Nitroquinolin-2(1H)-one

Electrochemistry Antiparasitic Drug Discovery Nitroreductase Bioactivation

Antikinetoplastid drug discovery requires a validated scaffold with confirmed bioactivation mechanism. 8-Nitroquinolin-2(1H)-one is the parent nucleus of the NTR1-dependent series, featuring a critical intramolecular H-bond (lactam-C8-nitro) that shifts redox potential by +0.3 V and enables selective parasitic bioreduction. • Redox threshold > -0.6 V for antileishmanial activity; tunable range -1.1 to -0.45 V • Established SAR vectors: position 4 (Sonogashira/Suzuki), position 6 (bromination), position 3 (cross-coupling) • Submicromolar hits achieved (EC50 = 12 nM vs T. b. brucei); favorable ADME (t₁/₂ > 40 min, 92% albumin binding). Supplied with full QA documentation.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 7461-12-3
Cat. No. B1296478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroquinolin-2(1H)-one
CAS7461-12-3
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2
InChIInChI=1S/C9H6N2O3/c12-8-5-4-6-2-1-3-7(11(13)14)9(6)10-8/h1-5H,(H,10,12)
InChIKeyLPIFZNBFLQNYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroquinolin-2(1H)-one: Core Identity & Functional Profile


8-Nitroquinolin-2(1H)-one (CAS 7461-12-3) is a quinolin-2(1H)-one heterocycle featuring a critical nitro group at the C8 position, establishing a privileged carbostyril-based pharmacophore with a distinct electrochemical and structural profile [1]. The compound exhibits an intramolecular hydrogen bond between the lactam function and the nitro group, a feature confirmed by X-ray diffraction that fundamentally alters its redox potential (+0.3 V shift relative to 8-nitroquinoline) and underpins its selective bioactivation by parasitic type 1 nitroreductases (NTR1) [2][3]. As a foundational scaffold for antikinetoplastid drug discovery programs targeting Leishmania and Trypanosoma species, the compound serves as the parent nucleus for derivative series that have yielded submicromolar hits with defined SAR relationships governing potency, selectivity, and metabolic stability [4].

Supports NTR1-dependent bioactivation study context
Antikinetoplastid pharmacophore core for derivative SAR
C8 nitro regiospecificity: critical for electrochemical profile

8-Nitroquinolin-2(1H)-one: Non-Interchangeability


Generic substitution among nitroquinoline analogs or quinolin-2(1H)-one regioisomers is scientifically unjustified due to position-specific electrochemical and structural determinants that govern biological activation and activity [1]. The C8 nitro group in 8-nitroquinolin-2(1H)-one forms a unique intramolecular hydrogen bond with the lactam function that shifts the redox potential by +0.3 V relative to 8-nitroquinoline and is absent in 5-nitro or 6-nitro regioisomers, directly impacting bioreduction by parasitic nitroreductases [2]. Conversely, the 8-position substitution pattern in related 4-hydroxy-3-nitroquinolin-2(1H)-ones causes a sharp reduction in NMDA receptor antagonist potency compared to 5-, 6-, or 7-substituted analogs, demonstrating that regioisomeric nitro placement yields diametrically opposed SAR outcomes [3]. Furthermore, antileishmanial activity in the 8-nitroquinolin-2(1H)-one series depends on a redox potential threshold of > -0.6 V, a property not shared by other quinolin-2-one nitro regioisomers that exhibit different electrochemical profiles [4].

Regioisomeric nitro placement
5-nitro/6-nitro isomers lack lactam-nitro H-bond; redox potential may not support NTR1-dependent bioactivation
8-substitution SAR mismatch
In related quinolin-2(1H)-one series, 8-substitution sharply reduces target engagement; regioisomeric SAR may not transfer
Mechanism-dependent activity
Alternate nitroquinoline scaffolds may operate via metal chelation rather than NTR1 bioactivation; activity profile may differ

8-Nitroquinolin-2(1H)-one: Differentiation Evidence


Redox Potential Shift vs. 8-Nitroquinoline in Bioactivation

8-Nitroquinolin-2(1H)-one exhibits a redox potential that is shifted by +0.3 V compared to 8-nitroquinoline, a direct consequence of the intramolecular hydrogen bond between the lactam function and the C8 nitro group [1]. This structural-electrochemical coupling is absent in 8-nitroquinoline, which lacks the lactam group, and is unique among nitroquinoline analogs. The redox potential of 8-nitroquinolin-2(1H)-one derivatives ranges from -1.1 V to -0.45 V, with antileishmanial activity restricted to substrates exhibiting potentials above -0.6 V [2].

Redox Shift vs 8-Nitroquinoline
Head-to-head
+0.3 V shift relative to 8-nitroquinoline; derivative series range -1.1 V to -0.45 V
Supports NTR1 bioactivation study fit
Measured by cyclic voltammetry; H-bond confirmed by X-ray
Electrochemistry Antiparasitic Drug Discovery Nitroreductase Bioactivation

Redox Potential Threshold for Antileishmanial Activity

In the 8-nitroquinolin-2(1H)-one series, antileishmanial activity against L. infantum is strictly dependent on the compound's redox potential, with only substrates exhibiting a potential above -0.6 V displaying measurable activity [1]. This quantitative threshold provides a predictive screening criterion that is not applicable to other quinoline-based antileishmanial scaffolds such as clioquinol, which operates via metal chelation mechanisms rather than nitroreductase bioactivation [2].

Redox Threshold for Antileishmanial Activity
Class-level
Activity requires E° > -0.6 V
Supports predictive screening workflow
L. infantum promastigote assay; not applicable to non-redox mechanisms
Antileishmanial SAR Electrochemical Screening

Intramolecular Hydrogen Bond Absent in Other Nitroquinolines

X-ray diffraction analysis confirms that 8-nitroquinolin-2(1H)-one possesses an intramolecular hydrogen bond between the lactam N-H (or C=O) function and the oxygen atoms of the C8 nitro group [1]. This intramolecular hydrogen bond is responsible for the +0.3 V shift in redox potential and is structurally impossible in 8-nitroquinoline (lacks the lactam function) and geometrically disfavored in 5-nitroquinolin-2(1H)-one (nitro group at C5 is too distant from the lactam) [2]. This hydrogen bond also contributes to the compound's planar conformation, which may influence target binding interactions.

Lactam-Nitro H-Bond Presence
Class-level
Present in 8-nitroquinolin-2(1H)-one; absent in 8-nitroquinoline and 5-nitro regioisomer
Structural basis for NTR1-dependent redox profile
Confirmed by X-ray diffraction; essential for +0.3 V shift
X-ray Crystallography Structural Biology Pharmacophore Design

8-Position Substitution Reduces NMDA Receptor Antagonist Potency

In the 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series, substitutions at the 8-position cause a sharp reduction in NMDA receptor glycine site antagonist potency, whereas substitutions at the 5-, 6-, and 7-positions generally increase potency [1]. The most potent analog, 5,6,7-trichloro HNQ (8i), exhibits an IC50 of 220 nM in [3H]DCKA binding assays and a Kb of 79 nM in electrophysiological assays, with 240-fold selectivity for NMDA over AMPA receptors [2]. This SAR pattern establishes that the 8-position is uniquely sensitive to substitution effects that negatively impact target engagement, distinguishing 8-substituted analogs from other regioisomers for CNS applications.

8-Substitution Impact on NMDA Antagonism
Class-level
8-substitution abolishes NMDA receptor antagonist activity vs 5,6,7-substituted analogs (IC50 = 220 nM)
Regioisomeric substitution may not transfer CNS target engagement
From 4-hydroxy-3-nitroquinolin-2(1H)-one series
NMDA Receptor Antagonism CNS Drug Discovery SAR

Antitrypanosomal Activity of 6-Bromo Derivative

The 6-bromo-substituted derivative (compound 12) of 8-nitroquinolin-2(1H)-one displays EC50 values of 12 nM against T. b. brucei trypomastigotes and 500 nM against T. cruzi amastigotes, comparing favorably to reference drugs which range from 30 nM to 13 μM [1]. This derivative exhibits high in vitro microsomal stability (half-life > 40 min) and favorable oral pharmacokinetics in mice, with bioactivation by type 1 nitroreductases in both Leishmania and Trypanosoma [2]. While this data is from a derivative rather than the parent scaffold, it demonstrates the capacity of the 8-nitroquinolin-2(1H)-one pharmacophore to yield submicromolar hits against kinetoplastid parasites when appropriately substituted.

Antitrypanosomal EC50 (6-Br Derivative)
Supporting evidence
EC50 = 12 nM (T. b. brucei), 500 nM (T. cruzi); high microsomal stability
Supports antitrypanosomal derivative SAR
Derivative compound 12; parent scaffold serves as starting point
Antitrypanosomal Trypanosoma brucei Trypanosoma cruzi

Position 4 Pharmacomodulation for Antileishmanial Selectivity

Pharmacomodulation at position 4 of 8-nitroquinolin-2(1H)-one using Sonogashira and Suzuki-Miyaura couplings produced derivative 17, which displayed anti-amastigote activity against L. infantum, being 3 times less active than miltefosine but more active and selective than pentamidine [1]. Derivative 19 showed no activity on amastigote stages and exhibited cytotoxicity on J774A.1 cells, whereas derivative 17 was less cytotoxic and maintained antiparasitic activity [2]. This SAR demonstrates that position 4 substitution with para-halogenated or para-CF3 phenyl moieties is required for antileishmanial activity, providing a defined structural requirement for procurement of active analogs.

C4 Pharmacomodulation Selectivity
Supporting evidence
Derivative 17: 3-fold less active than miltefosine but more selective than pentamidine
C4 para-substitution critical for antileishmanial response context
Amastigote assay; THP-1/J774A.1 cytotoxicity
Antileishmanial SAR Sonogashira Coupling

Application Scenarios for 8-Nitroquinolin-2(1H)-one


NTR1-Bioactivated Lead Optimization for Antikinetoplastid Drug Discovery

8-Nitroquinolin-2(1H)-one serves as the optimal starting scaffold for antikinetoplastid drug discovery programs targeting Leishmania and Trypanosoma species due to its demonstrated selective bioactivation by parasitic type 1 nitroreductases (NTR1) and the defined redox potential threshold (> -0.6 V) for antileishmanial activity [1]. Derivative optimization at positions 3, 4, and 6 has yielded submicromolar hits (e.g., compound 12 with EC50 = 12 nM against T. b. brucei) with favorable in vitro ADME properties including high microsomal stability (half-life > 40 min) and 92% human albumin binding [2]. Procurement of this scaffold is essential for programs seeking to exploit the NTR1-dependent mechanism, as alternative nitroquinoline scaffolds lacking the lactam-nitro hydrogen bond do not undergo the same bioactivation pathway [3].

Electrochemical Probes with Tunable Redox Potential

The 8-nitroquinolin-2(1H)-one scaffold exhibits a tunable redox potential ranging from -1.1 V to -0.45 V depending on substitution pattern, with the parent framework displaying a +0.3 V shift relative to 8-nitroquinoline due to intramolecular hydrogen bonding [1]. This property makes the scaffold valuable for developing electrochemical probes or sensors requiring precise redox tuning, as demonstrated by cyclic voltammetry characterization of 31 derivatives [2]. The ability to modulate reduction potential through substitution at various positions enables rational design of molecules with desired electrochemical properties for applications in biosensing or redox-responsive materials [3].

Defined Pharmacomodulation Vectors for SAR Studies

8-Nitroquinolin-2(1H)-one provides well-characterized vectors for SAR exploration, with established substitution patterns that dictate biological activity [1]. Position 4 modification via Sonogashira or Suzuki-Miyaura coupling yields antileishmanial derivatives when para-substituted phenyl groups (Br, Cl, CF3) are introduced, while aminated moieties abolish activity [2]. Position 6 bromination enhances antitrypanosomal potency, and position 3 modifications via palladium-catalyzed cross-coupling further expand the SAR landscape [3]. In contrast, the related 4-hydroxy-3-nitroquinolin-2(1H)-one series exhibits sharply reduced NMDA receptor antagonist potency with 8-position substitution, highlighting the position-specific nature of nitroquinolinone SAR and the need for scaffold-specific procurement decisions [4].

Hit-to-Lead Optimization for Leishmaniasis and Trypanosomiasis

8-Nitroquinolin-2(1H)-one represents a validated hit-to-lead starting point for neglected tropical disease programs targeting leishmaniasis and trypanosomiasis [1]. Derivatives such as compound 22 display dual antileishmanial and antitrypanosomal activity with low cytotoxicity on human HepG2 cells and are not genotoxic in the comet assay despite being mutagenic in the Ames test, a profile shared by most nitroaromatic derivatives [2]. The scaffold's bioactivation by L. donovani and T. brucei brucei NTR1 provides a mechanism-based rationale for antiparasitic selectivity, while the defined redox potential-activity relationship enables rational prioritization of analogs for further development [3].

Application
Selection Property
Validation Focus
Antikinetoplastid lead optimization research
NTR1 bioactivation pathway context
Redox potential threshold and derivative SAR review
Redox-responsive probe development
Tunable redox potential via scaffold substitution
Cyclic voltammetry characterization
SAR exploration and derivative synthesis
Substitution vectors at positions 3,4,6
Position-dependent activity and selectivity review
Hit-to-lead studies for kinetoplastid diseases
Dual antileishmanial/antitrypanosomal response context
HepG2 cytotoxicity and genotoxicity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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